3-(3-Boronophenyl)acrylic acid chemical properties and structure
3-(3-Boronophenyl)acrylic acid chemical properties and structure
An In-Depth Technical Guide to 3-(3-Boronophenyl)acrylic Acid: A Bifunctional Building Block for Advanced Therapeutic and Materials Science Applications
Executive Summary
3-(3-Boronophenyl)acrylic acid is a strategically designed organic molecule that incorporates two highly valuable chemical moieties: a phenylboronic acid and an acrylic acid. This unique combination positions it as a powerful building block for researchers at the intersection of medicinal chemistry, drug delivery, and materials science. The boronic acid group offers capabilities for reversible covalent interactions, particularly with diols, making it an ideal component for sensors and targeted biological probes. Concurrently, the acrylic acid moiety serves as a Michael acceptor, a well-established "warhead" for forming irreversible covalent bonds with biological nucleophiles, a cornerstone of modern covalent inhibitor design. This guide provides a comprehensive analysis of the structure, chemical properties, synthesis, and key applications of 3-(3-Boronophenyl)acrylic acid, offering a technical resource for scientists and drug development professionals seeking to leverage its bifunctional potential.
Introduction: The Strategic Convergence of Boronic and Acrylic Acids
In the landscape of functional molecules, 3-(3-Boronophenyl)acrylic acid (3,3-BPAA) emerges as a compound of significant interest due to its hybrid architecture. It thoughtfully combines the distinct and potent functionalities of boronic acids and acrylic acids, creating a platform for innovative chemical design.
-
The Boronic Acid Moiety : Boronic acids are renowned for their stability, low toxicity, and versatile reactivity.[1][2] As Lewis acids, they possess the unique ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, such as sugars, glycoproteins, and certain amino acids.[3][4] This dynamic interaction is the foundation for their use in glucose sensors and stimuli-responsive drug delivery systems.[2][5] Furthermore, the boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for C-C bond formation.[1] Its value in medicine is validated by several FDA-approved drugs, including the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam, which leverage the boron atom's ability to interact with active site residues.[4][6]
-
The Acrylic Acid Moiety : The acrylic acid group provides a reactive α,β-unsaturated carbonyl system, making it an excellent Michael acceptor.[7] This reactivity is strategically employed in the design of targeted covalent inhibitors (TCIs), where the "warhead" forms a stable, irreversible bond with a nucleophilic amino acid residue (typically cysteine) in a protein's active site.[8][9] This mechanism can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes. Beyond pharmacology, the vinyl group's capacity for polymerization makes acrylic acid and its derivatives fundamental monomers in the synthesis of a vast array of polymers used in drug delivery, coatings, and other advanced materials.[10][][12]
The integration of these two moieties into a single molecule unlocks synergistic potential, enabling the design of sophisticated systems such as targeted covalent drugs with built-in recognition elements or smart materials that can both sense a biological stimulus and react by forming a permanent bond or polymerizing.
Molecular Structure and Physicochemical Properties
Structural Elucidation
3-(3-Boronophenyl)acrylic acid features a phenyl ring substituted at the meta-position with both a boronic acid [-B(OH)₂] group and an acrylic acid [-CH=CH-COOH] group. The acrylic acid moiety can exist as either the (E)- or (Z)-isomer, with the (E)-isomer (trans) being the more thermodynamically stable and commonly available form.
| Identifier | Value |
| IUPAC Name | (2E)-3-[3-(dihydroxyboryl)phenyl]-2-propenoic acid[13] |
| CAS Number | 216144-91-1[14][15] |
| Molecular Formula | C₉H₉BO₄[16] |
| Molecular Weight | 191.98 g/mol [16] |
| InChI Key | QCHIEOGZUMAQKI-SNAWJCMRSA-N[13] |
| SMILES | C1=C(C=CC(=C1)B(O)O)/C=C/C(=O)O[16] |
| Physical Form | Solid / White powder[13][14] |
| Purity | Typically ≥95%[13] |
| Storage | Inert atmosphere, 2-8°C[13] |
Anticipated Spectroscopic Profile
While a detailed experimental spectrum requires acquisition, the structure of 3,3-BPAA allows for a confident prediction of its key spectroscopic features based on established principles.[17][18]
-
¹H NMR (in DMSO-d₆) :
-
Aromatic Protons : Four protons in the aromatic region (approx. 7.5-8.2 ppm), exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Vinylic Protons : Two doublets in the vinyl region (approx. 6.5-7.8 ppm). The proton alpha to the carbonyl will be downfield of the beta proton. A large coupling constant (J ≈ 16 Hz) would confirm the (E)-isomer.
-
Carboxylic Acid Proton : A broad singlet at >12 ppm.
-
Boronic Acid Protons : A broad singlet (or two separate singlets) for the two -OH protons, typically in the range of 8.0-8.5 ppm, which may exchange with water.
-
-
¹³C NMR (in DMSO-d₆) :
-
Carbonyl Carbon : A signal around 167 ppm.
-
Aromatic & Vinylic Carbons : Multiple signals between 120-145 ppm. The carbon atom attached to the boron (C-B) will show a broader signal and is expected around 135 ppm.
-
Ipso-Carbon (C-B) : The signal for the carbon atom directly bonded to boron is often broad due to quadrupolar relaxation of the boron nucleus.
-
-
FT-IR (ATR) :
-
O-H Stretch : A very broad band from 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid dimer, overlapping with the B-OH stretches.
-
C=O Stretch : A strong, sharp absorption around 1680-1700 cm⁻¹.
-
C=C Stretch : A medium absorption around 1620-1640 cm⁻¹ (alkene) and absorptions for the aromatic ring.
-
B-O Stretch : A strong, broad band around 1330-1380 cm⁻¹.
-
-
Mass Spectrometry (ESI-) :
-
Molecular Ion : An expected [M-H]⁻ peak at m/z 191.0. The presence of boron would give a characteristic isotopic pattern, with a smaller peak at m/z 190.0 corresponding to the ¹⁰B isotope.
-
Core Chemistry and Reactivity
The dual functionality of 3,3-BPAA dictates its chemical behavior, offering two distinct modes of interaction that can be exploited in parallel or sequentially.
The Boronic Acid Moiety: A Hub of Reversible Interactions
The boron atom in 3,3-BPAA is electron-deficient, making it a Lewis acid.[4] In aqueous solution, it exists in equilibrium between the neutral, trigonal planar boronic acid form and an anionic, tetrahedral boronate form.[19] The boronate form has a high affinity for diols, readily forming reversible cyclic boronate esters.[2][3]
-
Causality of Interaction : The pKa of the boronic acid is a critical parameter. The formation of the boronate ester with a diol, such as glucose, lowers the pKa, shifting the equilibrium towards the more hydrophilic anionic species.[19] This change in charge and hydrophilicity in response to a specific analyte is the principle behind boronic acid-based sensors and stimuli-responsive materials.[5]
Caption: Mechanism of covalent modification via Michael addition.
Synthetic Strategies and Methodologies
The synthesis of 3,3-BPAA is most efficiently achieved through modern cross-coupling chemistry, leveraging the predictable and high-yielding nature of these reactions.
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
A robust and logical approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a protected boronic acid species and a suitable vinyl partner.
Caption: A plausible Suzuki-Miyaura coupling route for the synthesis of 3,3-BPAA.
Detailed Experimental Protocol (Proposed)
This protocol is a representative example based on standard Suzuki-Miyaura coupling conditions. Self-Validation Note: Each step requires analytical validation (TLC, LC-MS) to confirm conversion before proceeding. The final product must be fully characterized (NMR, HRMS, IR) to confirm identity and purity.
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ (3.0 eq).
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reagent Addition : Add methyl (triphenylphosphoranylidene)acetate (a Wittig reagent, 1.1 eq). Rationale: A Horner-Wadsworth-Emmons or Wittig reaction is a reliable method to form the α,β-unsaturated ester from an aldehyde.
-
Reaction : Stir the mixture at an elevated temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. Typically, the reaction is complete within 12-24 hours.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification (Ester) : Purify the crude ester intermediate by flash column chromatography on silica gel.
-
Hydrolysis : Dissolve the purified ester in a solvent mixture like THF/water. Add an excess of a base, such as lithium hydroxide (LiOH, ~3-5 eq), and stir at room temperature until saponification is complete (monitored by TLC/LC-MS).
-
Final Isolation : Acidify the reaction mixture carefully with cold 1M HCl to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the final product, 3-(3-Boronophenyl)acrylic acid.
Applications in Drug Discovery and Materials Science
Targeted Covalent Inhibitors (TCIs)
The bifunctional nature of 3,3-BPAA makes it an intriguing scaffold for designing TCIs. The phenylboronic acid can act as a recognition element, forming reversible interactions with polar residues or diol-containing motifs in or near a target's active site, thereby increasing local concentration and orienting the acrylate warhead for efficient covalent bond formation with a nearby nucleophile.
Caption: Logical workflow for a 3,3-BPAA-based targeted covalent inhibitor.
Stimuli-Responsive Materials
As a monomer, 3,3-BPAA can be polymerized or co-polymerized to create "smart" hydrogels or materials. These materials can exhibit significant changes in their physical properties, such as swelling or solubility, in response to specific stimuli.
-
Glucose-Responsive Systems : A hydrogel containing 3,3-BPAA units will be relatively collapsed at physiological pH. In the presence of glucose, the boronic acid groups bind to the glucose diols, forming anionic boronate esters. [5][19]The resulting electrostatic repulsion between the polymer chains causes the hydrogel to swell, which can be harnessed to trigger the release of an encapsulated drug, such as insulin.
Conclusion and Future Outlook
3-(3-Boronophenyl)acrylic acid is more than a simple chemical; it is a versatile platform for innovation. Its dual-reactivity profile—combining the reversible, diol-seeking nature of boronic acid with the irreversible, nucleophile-trapping capability of acrylic acid—provides a rich toolbox for chemists and pharmacologists. Future research is likely to focus on incorporating this molecule into more complex drug scaffolds to develop next-generation covalent inhibitors with enhanced selectivity. In materials science, its role as a functional monomer will continue to be explored for creating sophisticated biosensors and closed-loop drug delivery systems that can both detect a biomarker and deliver a therapeutic response in a controlled, autonomous fashion.
References
- Vertex AI Search. (n.d.).
- ACS Publications. (2020).
- Vertex AI Search. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
- PubMed. (n.d.).
- Wikipedia. (n.d.). Boronic acid.
- Vertex AI Search. (n.d.). Acrylic acid Polymers.
- Sigma-Aldrich. (n.d.). (E)-3-(3-boronophenyl)acrylic acid.
- Taylor & Francis. (n.d.). Acrylic acid – Knowledge and References.
- ChemScene. (n.d.). (E)-3-(4-Boronophenyl)acrylic acid.
- Vertex AI Search. (n.d.).
- NIH. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
- Sigma-Aldrich. (n.d.). 3-(Acrylamido)phenylboronic acid.
- LookChem. (n.d.). 3-(3-Boronophenyl)acrylic acid CAS NO.216144-91-1.
- Vertex AI Search. (n.d.).
- Arctom Scientific. (n.d.). CAS NO. 216144-91-1 | 3-(3-Boronophenyl)acrylic acid.
- Vertex AI Search. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Journal of the American Chemical Society. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry.
- PubMed. (2024).
- PubMed. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors.
- MDPI. (n.d.).
- Google Patents. (n.d.). US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery.
Sources
- 1. nbinno.com [nbinno.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Discovery of the potent covalent inhibitor with an acrylate warhead for SARS-CoV-2 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. (E)-3-(3-boronophenyl)acrylic acid | 843662-48-6 [sigmaaldrich.com]
- 14. 3-(3-Boronophenyl)acrylic acid, CasNo.216144-91-1 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 15. arctomsci.com [arctomsci.com]
- 16. chemscene.com [chemscene.com]
- 17. vanderbilt.edu [vanderbilt.edu]
- 18. lehigh.edu [lehigh.edu]
- 19. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]
